
N-benzyl-3-(1,3-dioxolan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(1,3-dioxolan-2-yl)aniline: is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is characterized by the presence of a benzyl group attached to an aniline moiety, which is further substituted with a 1,3-dioxolane ring. This compound is typically a yellow to pale yellow to colorless oil .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 3-(1,3-dioxolan-2-yl)aniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-benzyl-3-(1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate in DMF.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent used.
科学研究应用
N-benzyl-3-(1,3-dioxolan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of N-benzyl-3-(1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The benzyl group and the 1,3-dioxolane ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
2-(1,3-Dioxolan-2-yl)aniline: Similar structure but lacks the benzyl group.
N-benzyl-3-(1,3-dioxolan-2-yl)aniline derivatives: Various derivatives with different substituents on the benzyl or aniline moieties.
Uniqueness: this compound is unique due to the presence of both the benzyl group and the 1,3-dioxolane ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
180336-50-9 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-benzyl-3-(1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-5-13(6-3-1)12-17-15-8-4-7-14(11-15)16-18-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
InChI 键 |
ISDGXMSVHFIAON-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC(=CC=C2)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


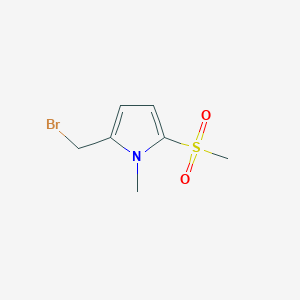
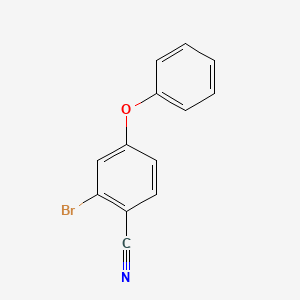
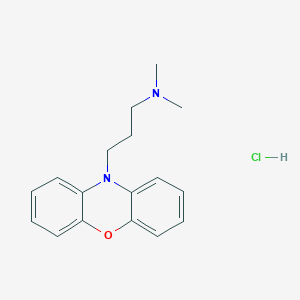
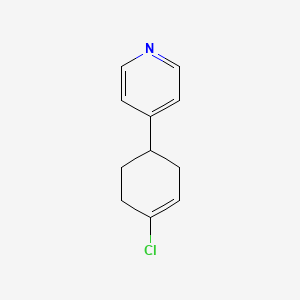
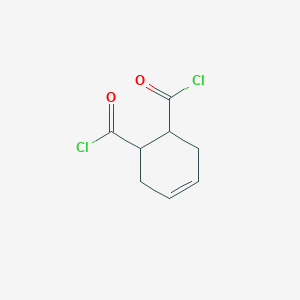
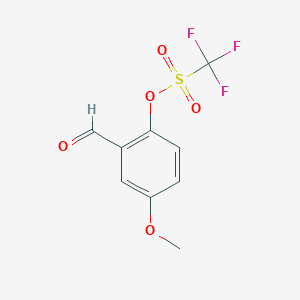
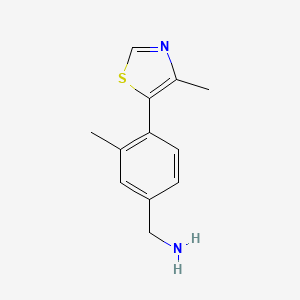
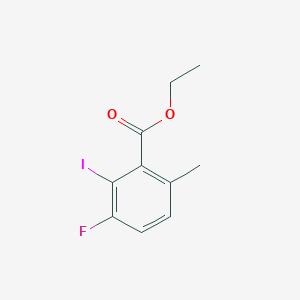
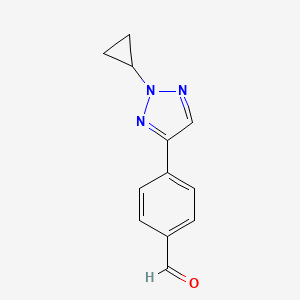
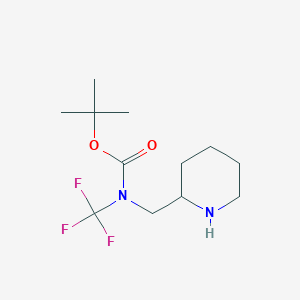
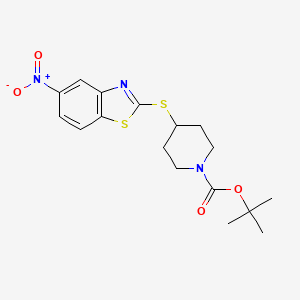
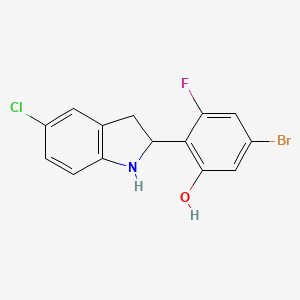
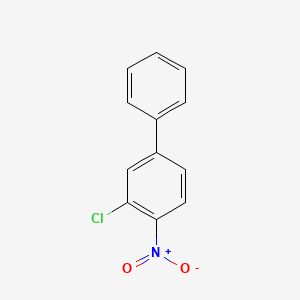
![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
